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Compound of Interest

Compound Name: 6-Bromoquinolin-2-amine

Cat. No.: B1338655 Get Quote

2-Amino-6-bromoquinoline: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological

properties of 2-Amino-6-bromoquinoline. The information is intended to support research,

discovery, and development activities involving this quinoline derivative. Due to the limited

availability of experimental data for this specific compound, some properties are predicted or

inferred from closely related analogs, which is duly noted.

Chemical and Physical Properties
2-Amino-6-bromoquinoline is a halogenated aminoquinoline that serves as a valuable building

block in medicinal chemistry and materials science. Its structural features, combining a basic

amino group and a reactive bromo substituent on the quinoline scaffold, make it a versatile

intermediate for the synthesis of a wide range of functionalized molecules.

Table 1: Physical and Chemical Properties of 2-Amino-6-bromoquinoline and its Hydrochloride

Salt
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Property
Value (2-Amino-6-
bromoquinoline)

Value (2-Amino-6-
bromoquinoline
hydrochloride)

Molecular Formula C₉H₇BrN₂ C₉H₇BrN₂ · HCl

Molecular Weight 223.07 g/mol 259.53 g/mol

CAS Number 791626-58-9 1170935-81-5

MDL Number MFCD06738670 MFCD10703346

Appearance Predicted: Solid Solid

Melting Point Data not available Data not available

Boiling Point Data not available Data not available

Solubility
Predicted: Soluble in polar

organic solvents
Data not available

pKa
Predicted: ~4-5 (for the

quinoline nitrogen)
Data not available

Note: Some data is for the hydrochloride salt as indicated. Data for the free base is limited;

predictions are based on the properties of similar quinoline derivatives.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-Amino-6-bromoquinoline is not readily available.

The following represents predicted spectral characteristics based on the analysis of closely

related compounds such as 6-bromoquinoline.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-6-bromoquinoline
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Assignment δ (ppm)

H-3 ~6.7

H-4 ~7.8

H-5 ~7.9

H-7 ~7.6

H-8 ~8.0

NH₂ Broad singlet

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent

and other experimental conditions.

Experimental Protocols
Synthesis of 2-Amino-6-bromoquinoline
A plausible synthetic route to 2-Amino-6-bromoquinoline involves the amination of a

corresponding 2-halo-6-bromoquinoline. A general protocol is outlined below, adapted from

known procedures for the synthesis of aminoquinolines.

Reaction Scheme:

2-Chloro-6-bromoquinoline 2-Amino-6-bromoquinoline
NH3, solvent, heat

Click to download full resolution via product page

Figure 1: General reaction scheme for the synthesis of 2-Amino-6-bromoquinoline.

Materials:

2-Chloro-6-bromoquinoline
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Ammonia (solution in a suitable solvent, e.g., 1,4-dioxane)

Copper(I) salt (e.g., CuI, as a catalyst)

A suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

Sodium hydroxide solution (for workup)

Ethyl acetate (for extraction)

Anhydrous sodium sulfate (for drying)

Procedure:

To a sealed reaction vessel, add 2-chloro-6-bromoquinoline, the ammonia solution, and a

catalytic amount of a copper(I) salt.

Heat the reaction mixture with stirring at a temperature typically ranging from 100 to 150 °C

for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

After cooling to room temperature, carefully quench the reaction mixture with water.

Basify the aqueous solution with a sodium hydroxide solution to a pH of >10.

Extract the product with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-Amino-6-

bromoquinoline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher

spectrometer. A standard pulse program with a sufficient number of scans to achieve a good

signal-to-noise ratio should be used.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Analysis: Analyze the sample using a mass spectrometer with an appropriate ionization

technique, such as electrospray ionization (ESI) or electron ionization (EI). The resulting

mass spectrum should show the molecular ion peak corresponding to the mass of the

compound.

Reactivity and Biological Activity
Chemical Reactivity
The chemical reactivity of 2-Amino-6-bromoquinoline is characterized by the functional groups

present:

Amino Group: The 2-amino group is nucleophilic and can undergo various reactions such as

acylation, alkylation, and diazotization. It also influences the electronic properties of the

quinoline ring system.

Bromo Group: The 6-bromo substituent can participate in a range of cross-coupling

reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the

introduction of diverse substituents at this position. This makes it a key handle for the

synthesis of more complex molecules.

Quinoline Ring: The quinoline nucleus itself can undergo electrophilic substitution reactions,

with the position of substitution being influenced by the existing amino and bromo groups.
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Figure 2: Key reaction types of 2-Amino-6-bromoquinoline.
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Biological Activity and Drug Development Potential
Quinoline derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] While

specific biological data for 2-Amino-6-bromoquinoline is scarce, its structural motifs suggest

potential for biological activity.

Anticancer Potential: Many substituted quinolines have demonstrated significant

antiproliferative activity against various cancer cell lines.[1] The mechanism of action often

involves the induction of apoptosis.[1] The presence of a halogen at the 6-position can enhance

cytotoxic effects.

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes,

including kinases and DNA topoisomerases.[3] These enzymes are often crucial for cell

proliferation and survival, making them attractive targets for cancer therapy.

Signaling Pathway Modulation: Derivatives of quinoline have been investigated as inhibitors of

critical signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway.

Dysregulation of this pathway is a common feature in many cancers, and its inhibition can lead

to decreased cell proliferation and survival.
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Figure 3: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion
2-Amino-6-bromoquinoline is a promising chemical entity for the development of novel

therapeutic agents and functional materials. While a comprehensive experimental

characterization of its properties is still needed, the available information on related compounds

provides a strong foundation for its use in research and development. This guide summarizes

the current knowledge and provides a framework for the synthesis and analysis of this versatile

compound. Further studies are warranted to fully elucidate its physical, chemical, and biological

profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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